methyl (2R,4S)-4-hydroxy-1-[4-(2-methylphenyl)benzoyl]piperidine-2-carboxylate
Overview
Description
Methyl (2R,4S)-4-hydroxy-1-[4-(2-methylphenyl)benzoyl]piperidine-2-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-4-hydroxy-1-[4-(2-methylphenyl)benzoyl]piperidine-2-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the hydroxy group, and the attachment of the benzoyl group. Common synthetic routes may involve the use of reagents such as piperidine, benzoyl chloride, and methyl chloroformate under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4S)-4-hydroxy-1-[4-(2-methylphenyl)benzoyl]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may yield a benzyl derivative.
Scientific Research Applications
Methyl (2R,4S)-4-hydroxy-1-[4-(2-methylphenyl)benzoyl]piperidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R,4S)-4-hydroxy-1-[4-(2-methylphenyl)benzoyl]piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and benzoyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,4S)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride
- Methyl 4-hydroxybenzoate
- Benzoylpiperidine derivatives
Uniqueness
Methyl (2R,4S)-4-hydroxy-1-[4-(2-methylphenyl)benzoyl]piperidine-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry
Properties
IUPAC Name |
methyl (2R,4S)-4-hydroxy-1-[4-(2-methylphenyl)benzoyl]piperidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-5-3-4-6-18(14)15-7-9-16(10-8-15)20(24)22-12-11-17(23)13-19(22)21(25)26-2/h3-10,17,19,23H,11-13H2,1-2H3/t17-,19+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJKZOKYGLCZNT-PKOBYXMFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CCC(CC3C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC[C@@H](C[C@@H]3C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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